molecular formula C23H15Cl4N3O4 B12036675 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate CAS No. 769151-63-5

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12036675
CAS No.: 769151-63-5
M. Wt: 539.2 g/mol
InChI Key: KUZZJCFERSZXJH-VPUKRXIYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is a complex organic compound characterized by the presence of multiple functional groups, including amide, hydrazone, and ester groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate typically involves a multi-step process:

    Formation of 3,4-Dichlorobenzamidoacetyl Hydrazone: This step involves the reaction of 3,4-dichlorobenzoyl chloride with hydrazine to form 3,4-dichlorobenzohydrazide. The hydrazide is then reacted with acetic anhydride to form 3,4-dichlorobenzamidoacetyl hydrazone.

    Condensation Reaction: The hydrazone is then condensed with 4-formylphenyl 2,4-dichlorobenzoate under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated aromatic rings, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Substituted aromatic compounds with new functional groups.

Scientific Research Applications

4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

    Industrial Chemistry: The compound is utilized as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in inflammation or cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl benzoate
  • 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 4-chlorobenzoate

Uniqueness

Compared to similar compounds, 4-((2-(2-(3,4-Dichlorobenzamido)acetyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate is unique due to the presence of multiple chlorinated aromatic rings, which enhance its reactivity and potential biological activity. This structural feature also contributes to its versatility in various chemical reactions and applications.

Properties

CAS No.

769151-63-5

Molecular Formula

C23H15Cl4N3O4

Molecular Weight

539.2 g/mol

IUPAC Name

[4-[(E)-[[2-[(3,4-dichlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C23H15Cl4N3O4/c24-15-4-7-17(19(26)10-15)23(33)34-16-5-1-13(2-6-16)11-29-30-21(31)12-28-22(32)14-3-8-18(25)20(27)9-14/h1-11H,12H2,(H,28,32)(H,30,31)/b29-11+

InChI Key

KUZZJCFERSZXJH-VPUKRXIYSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=CC=C1C=NNC(=O)CNC(=O)C2=CC(=C(C=C2)Cl)Cl)OC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.